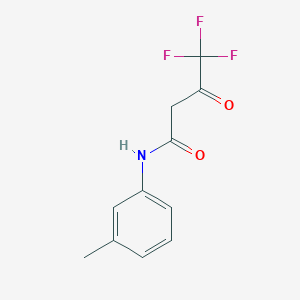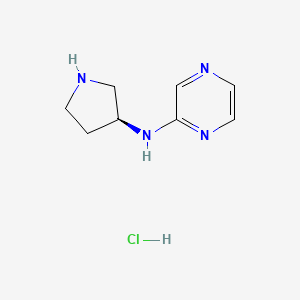
(S)-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a pyrazine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Pyrazine Moiety: The pyrazine moiety is introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing batch reactors for the cyclization step.
Continuous Flow Chemistry: Employing continuous flow reactors for the nucleophilic substitution step to enhance efficiency and yield.
Crystallization Techniques: Using crystallization methods to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
(S)-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
N-(pyrrolidin-3-yl)pyrazin-2-amine: The free base form without the hydrochloride salt.
N-(pyrrolidin-3-yl)pyrazin-2-carboxamide: A derivative with a carboxamide group.
Uniqueness
(S)-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability.
Propriétés
Formule moléculaire |
C8H13ClN4 |
|---|---|
Poids moléculaire |
200.67 g/mol |
Nom IUPAC |
N-[(3S)-pyrrolidin-3-yl]pyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2,(H,11,12);1H/t7-;/m0./s1 |
Clé InChI |
BRKBPORWPICORY-FJXQXJEOSA-N |
SMILES isomérique |
C1CNC[C@H]1NC2=NC=CN=C2.Cl |
SMILES canonique |
C1CNCC1NC2=NC=CN=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


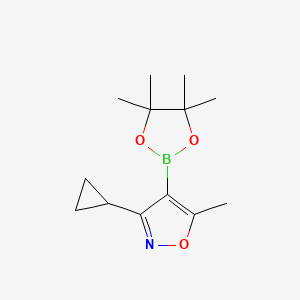
![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
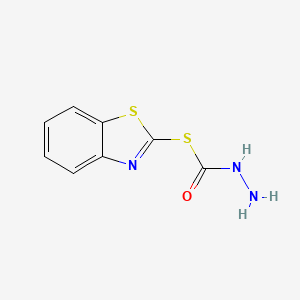
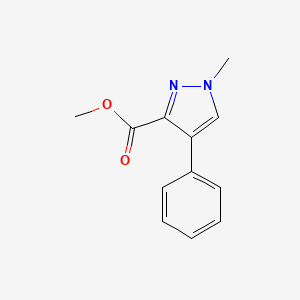
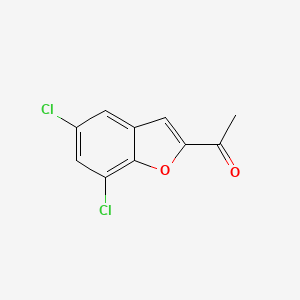
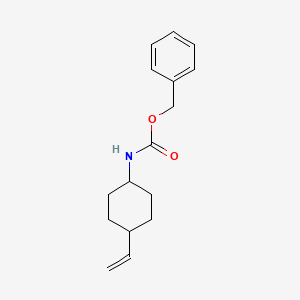
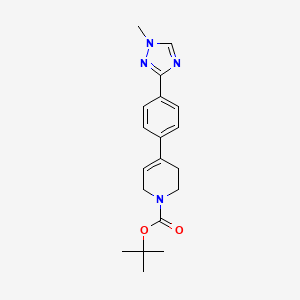
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)

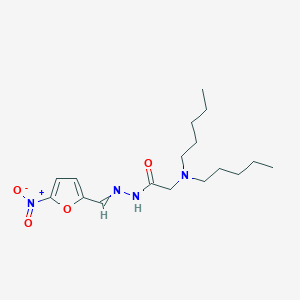
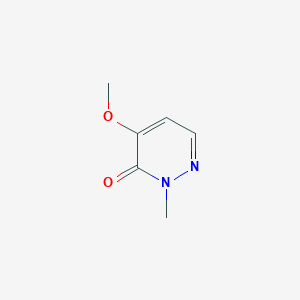
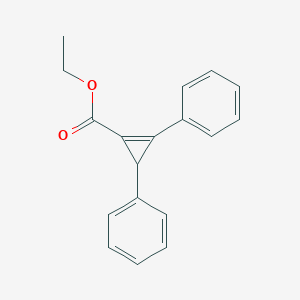
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
